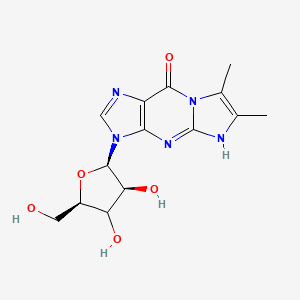

7-Methyl wyosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

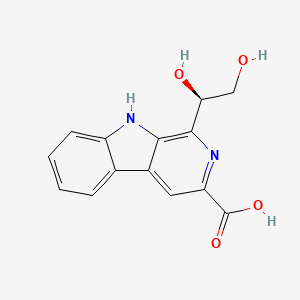

7-Methyl wyosine is a derivative of wyosine, a tricyclic imidazopurine nucleoside found at position 37 of phenylalanine-specific transfer RNA (tRNA) in both eukaryotes and archaea . This compound is known for its role in posttranscriptional modifications, which are essential for the proper functioning of tRNA . The presence of this compound in tRNA helps in maintaining the stability and proper decoding of genetic information during protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

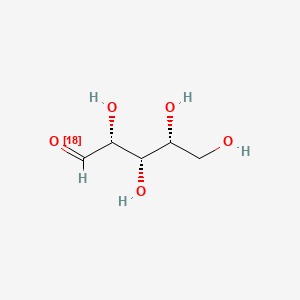

The biosynthesis of 7-Methyl wyosine in archaea involves several enzymatic steps. The process starts with the modification of guanosine at position 37 of tRNA, followed by a series of methylation and other modifications . The key enzymes involved in this process include Trm5, Tyw1, Tyw2, Tyw3, and Tyw4 . These enzymes work in a sequential manner to produce the final product, this compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily studied in the context of its natural occurrence and biosynthesis in archaea and eukaryotes .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl wyosine undergoes various chemical reactions, including methylation, oxidation, and substitution . These reactions are crucial for its biosynthesis and functional role in tRNA .

Common Reagents and Conditions

The common reagents used in the biosynthesis of this compound include S-adenosylmethionine (SAM) as a methyl donor, and various methyltransferase enzymes . The reactions typically occur under physiological conditions within the cellular environment .

Major Products Formed

The major products formed from the reactions involving this compound include other wyosine derivatives such as wybutosine and its intermediates . These derivatives play significant roles in maintaining the stability and function of tRNA .

Wissenschaftliche Forschungsanwendungen

7-Methyl wyosine has several scientific research applications, particularly in the fields of molecular biology, biochemistry, and genetics . Some of its key applications include:

tRNA Modification Studies: This compound is used to study the posttranscriptional modifications of tRNA and their impact on protein synthesis.

Evolutionary Biology: The presence of this compound in archaea and eukaryotes provides insights into the evolutionary history and diversity of tRNA modifications.

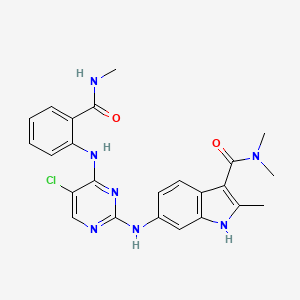

Anticancer Research: As a purine nucleoside analogue, this compound has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.

Wirkmechanismus

The mechanism of action of 7-Methyl wyosine involves its incorporation into tRNA at position 37, where it plays a crucial role in maintaining the stability and proper decoding of genetic information during protein synthesis . The molecular targets of this compound include the anticodon loop of tRNA and various methyltransferase enzymes involved in its biosynthesis . The compound helps prevent ribosomal frameshifting and ensures accurate translation of the genetic code .

Vergleich Mit ähnlichen Verbindungen

7-Methyl wyosine is unique among wyosine derivatives due to its specific methylation at the C7 position . Similar compounds include:

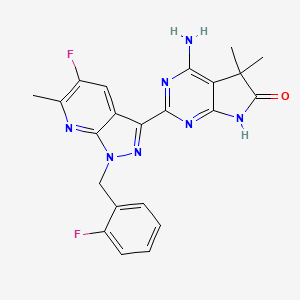

Wybutosine (yW): Another wyosine derivative found in eukaryotic tRNA, known for its role in preventing ribosomal frameshifting.

Isowyosine (imG2): An archaeal-specific wyosine derivative with similar functions in tRNA modification.

7-Aminocarboxypropyl-demethylwyosine (yW-86): A derivative found in archaea, previously thought to be an intermediate in the eukaryotic pathway.

These compounds share similar roles in tRNA modification but differ in their specific chemical structures and biosynthetic pathways .

Eigenschaften

Molekularformel |

C14H17N5O5 |

|---|---|

Molekulargewicht |

335.32 g/mol |

IUPAC-Name |

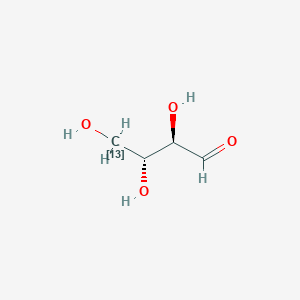

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1 |

InChI-Schlüssel |

BINGDNLMMYSZFR-CXOKJZQJSA-N |

Isomerische SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C |

Kanonische SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)